![molecular formula C14H18N4OS B5593601 5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)

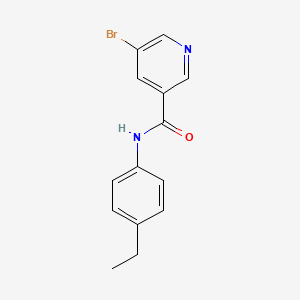

5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Triazole derivatives are synthesized through various chemical reactions, often starting from precursors like thiosemicarbazides or amino-triazole-thiones. These compounds undergo cyclization, condensation, or acylation reactions to form the desired triazole derivatives. For instance, the synthesis of a triazole-thione compound was achieved by treating a triazole-thiol with an aldehyde or acyl chloride under specific conditions, leading to Schiff bases or amide derivatives, respectively (Sarhan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques like X-ray diffraction, revealing details about their crystalline structure, dihedral angles, and supramolecular interactions. For example, a study on a triazole-thione monohydrate compound showed it crystallizes in the triclinic system, with specific cell parameters and angles, highlighting weak hydrogen bonds and C–H⋯π interactions stabilizing the crystal structure (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including acylation, alkylation, and cyclization, leading to a diverse set of compounds with potential biological activities. These reactions are often facilitated by specific conditions or catalysts, such as base or acid media, to yield compounds with different substituents and properties. For instance, cyclization of thiosemicarbazides in alkaline or acidic conditions produced triazole-thione or thiadiazole derivatives, respectively, with the potential for central nervous system activity (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are influenced by their molecular structure. These compounds are typically crystalline solids, with solubility varying based on the nature of substituents and the solvent used. Their melting points and other physical parameters are determined using standard laboratory techniques.

Chemical Properties Analysis

The chemical properties of triazole derivatives include their reactivity towards various chemical reagents, their potential as corrosion inhibitors, and their ability to form complexes with metals. For example, a study on a triazole-thiol derivative demonstrated its effectiveness as a corrosion inhibitor for copper, showcasing the compound's interaction with the metal surface via sulfur and nitrogen atoms (Chauhan et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyclohexyl-4-[(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-10-7-8-12(19-10)9-15-18-13(16-17-14(18)20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMZUQKOOWVLMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5593536.png)

![methyl 3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5593542.png)

![N-(4-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5593549.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)

![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)

![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)

![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)

![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)